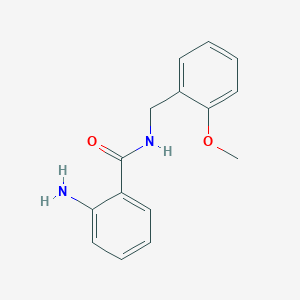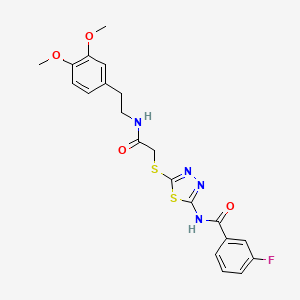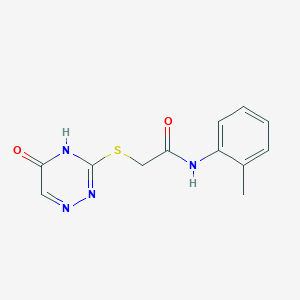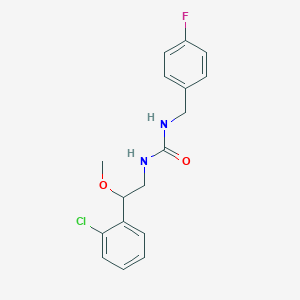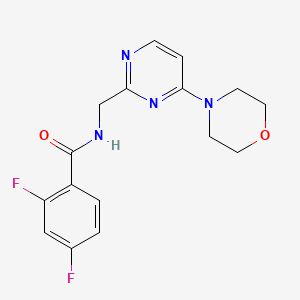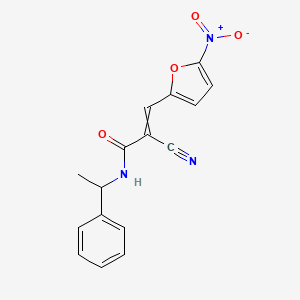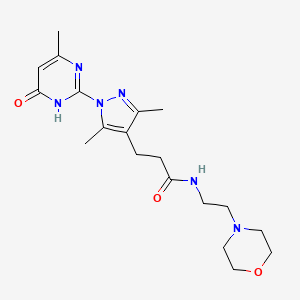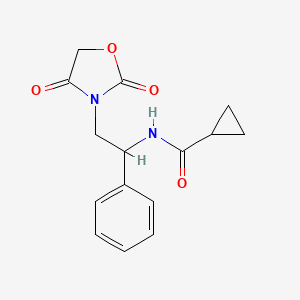
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3031. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s important to note that the synthesis of such compounds often involves complex chemical reactions and requires specialized knowledge in organic chemistry.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H16N2O41. This indicates that it contains 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. However, the specific arrangement of these atoms in the molecule, which defines the compound’s structure, is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide are not detailed in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, these specific properties for N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Chemical Synthesis and Antioxidant Activities : Research into the synthesis of novel compounds with potential antioxidant activities includes the development of various derivatives, such as indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives. These compounds have shown promise in antioxidant activity, which is crucial for neuroprotective applications and the treatment of diseases like Alzheimer's or stroke due to their biological activity (K. Mohamed & E. H. El-Sayed, 2019).
Isoxazolidine Synthesis for Drug Discovery : The stereoselective synthesis of methyleneoxy-substituted isoxazolidines through copper-catalyzed aminooxygenation/cyclization represents a significant advancement in organic synthesis, drug discovery, and chemical biology. This method provides a new avenue for creating compounds with potential biological activities, including the synthesis of 2-amino-γ-lactone and corresponding aminodiol derivatives (Shuklendu D. Karyakarte, Thomas P Smith, & S. Chemler, 2012).
Antimicrobial and Anti-inflammatory Agents
- Development of Antimicrobial and Anti-inflammatory Compounds : A series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of such derivatives in developing new therapeutic agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
Anticonvulsant and CNS Activity
- Exploring CNS Depressant and Anticonvulsant Activities : Research on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has shown potential antidepressant activities. These studies are crucial for identifying new therapeutic molecules with improved efficacy and fewer side effects for treating depression and related CNS disorders (B. Bonnaud et al., 1987).
Safety And Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures in a research setting. However, specific safety and hazard information is not provided in the search results.
Direcciones Futuras
The future directions of research involving this compound are not specified in the search results. However, given its complex structure, it could potentially have diverse applications in fields such as drug development or material synthesis.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-9-21-15(20)17(13)8-12(10-4-2-1-3-5-10)16-14(19)11-6-7-11/h1-5,11-12H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKMYNINDLINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

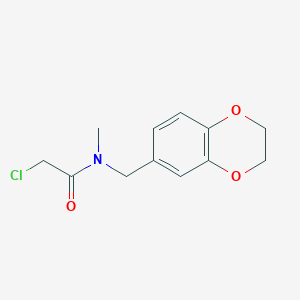
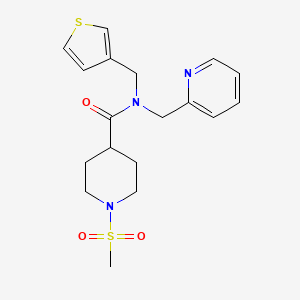
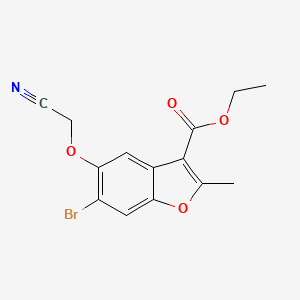
![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)
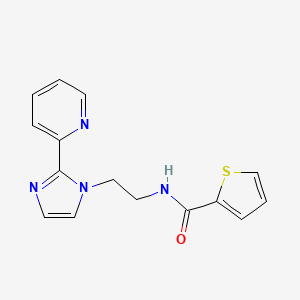
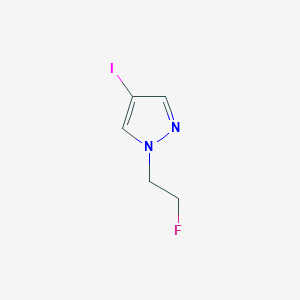
![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)
